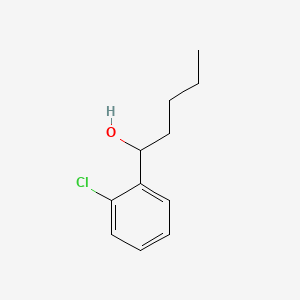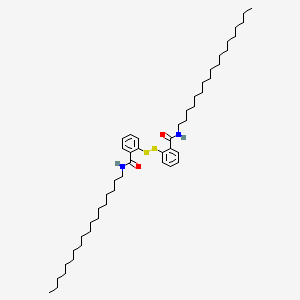
2,2'-Dithiobis(N-Octadecylbenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dithiobis(N-Octadecylbenzamide) is a chemical compound known for its unique structure and properties It consists of two benzamide groups linked by a disulfide bond, with each benzamide group further attached to an octadecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-Octadecylbenzamide) typically involves the reaction of octadecylamine with benzoyl chloride to form N-octadecylbenzamide. This intermediate is then subjected to oxidative coupling using reagents such as iodine or hydrogen peroxide to form the disulfide bond, resulting in the final product .
Industrial Production Methods
Industrial production methods for 2,2’-Dithiobis(N-Octadecylbenzamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dithiobis(N-Octadecylbenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can undergo substitution reactions with nucleophiles
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides
Applications De Recherche Scientifique
2,2’-Dithiobis(N-Octadecylbenzamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2’-Dithiobis(N-Octadecylbenzamide) involves its ability to interact with biological membranes and proteins. The disulfide bond can undergo redox reactions, leading to the formation of reactive sulfur species that can modify protein thiols and disrupt cellular functions. This compound can also integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dithiobis(N-Methylbenzamide): Similar structure but with methyl groups instead of octadecyl chains.
2,2’-Dithiobis(Benzamide): Lacks the long alkyl chains, resulting in different physical and chemical properties
Uniqueness
2,2’-Dithiobis(N-Octadecylbenzamide) is unique due to its long octadecyl chains, which impart distinct hydrophobic properties and influence its interactions with biological membranes and proteins. This makes it particularly useful in applications requiring amphiphilic molecules .
Propriétés
Numéro CAS |
78010-08-9 |
|---|---|
Formule moléculaire |
C50H84N2O2S2 |
Poids moléculaire |
809.3 g/mol |
Nom IUPAC |
N-octadecyl-2-[[2-(octadecylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C50H84N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-43-51-49(53)45-39-33-35-41-47(45)55-56-48-42-36-34-40-46(48)50(54)52-44-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,39-42H,3-32,37-38,43-44H2,1-2H3,(H,51,53)(H,52,54) |
Clé InChI |
YGACTXHVWQMRJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


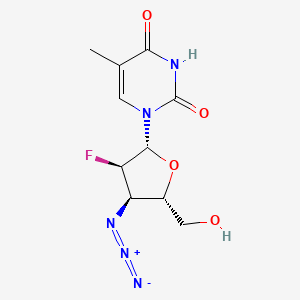
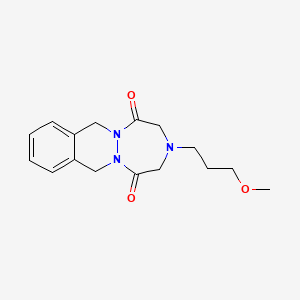


![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)
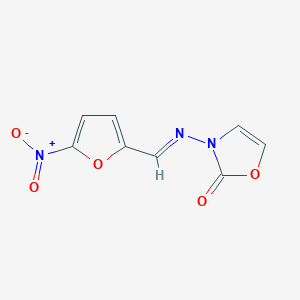
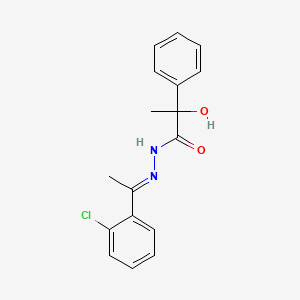
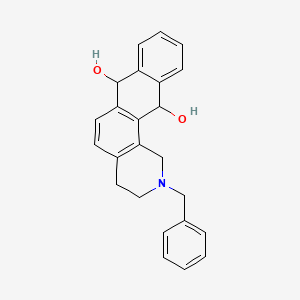
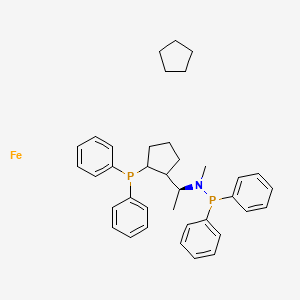
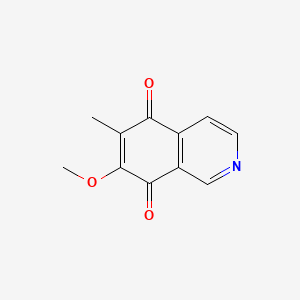


![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
